2-(2,6-Dimethoxybenzoyl)-3-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the esterification of dibenzyl tartrate with 2,6-dimethoxybenzoyl chloride . Another method involves the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol .Molecular Structure Analysis
The molecular structure of similar compounds like 2,6-Dimethoxybenzoyl Chloride has a molecular formula of C9H9ClO3, an average mass of 200.619 Da, and a monoisotopic mass of 200.024017 Da .Chemical Reactions Analysis
The preparation of similar compounds involves protection of the carboxyl groups of L- (+)- or D (-)-tartaric acid by esterification, acylation of one of the two hydroxyl groups by 2,6-dimethoxybenzoyl chloride, and removal of the ester protection from the carboxyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2,6-Dimethoxybenzoyl Chloride include a molecular formula of C9H9ClO3, an average mass of 200.619 Da, and a monoisotopic mass of 200.024017 Da .Scientific Research Applications
Molecular and Crystal Structure Analysis
- The compound has been investigated for its role in the formation of organic acid-base salts through self-assembly processes, leading to the characterization of structures via spectroscopic techniques and single crystal X-ray diffraction. This research provides insights into supramolecular architectures and the role of noncovalent interactions in crystal packing (Thanigaimani et al., 2015).
Synthesis and Characterization of Novel Compounds
- Studies have explored the synthesis of aromatic diamine monomers containing the pyridine unit, leading to the development of new polyimides with potential applications in materials science. This research emphasizes the importance of understanding the structural, physical, and thermal behaviors of these materials (Zhang et al., 2005).
Coordination Polymers and Complexes
- The compound's derivatives have been used to synthesize coordination polymers and complexes, revealing solvent-dependent assembly processes. Such studies are critical for designing materials with specific structural and functional properties (Pedireddi & Varughese, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2,6-Dimethoxybenzoyl)-3-methylpyridine is similar to that of Meticillin, a beta-lactam antibiotic of the penicillin class . The compound targets the MecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a in Staphylococcus aureus and Streptococcus pneumoniae . These proteins are crucial for bacterial cell wall synthesis .
Mode of Action
Like other beta-lactam antimicrobials, this compound likely blocks the synthesis of the bacterial cell wall . It inhibits the cross-linkage between the peptidoglycan polymer chains, which constitute a significant portion of gram-positive bacterial cell walls . This inhibition occurs through the competitive inhibition of the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .
Biochemical Pathways
The compound’s action on the bacterial cell wall synthesis pathway leads to the disruption of the bacterial cell wall, causing bacterial cell death . .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth through the disruption of cell wall synthesis . This leads to bacterial cell death, thereby helping to control bacterial infections .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-5-9-16-14(10)15(17)13-11(18-2)7-4-8-12(13)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWUQBBFCSGCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217598 | |
Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-13-7 | |
Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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